molecular formula C9H12O B590951 (2E,4E,6E)-2,4,6-Nonatrienal-13C2 CAS No. 1335402-19-1

(2E,4E,6E)-2,4,6-Nonatrienal-13C2

Cat. No.: B590951
CAS No.: 1335402-19-1
M. Wt: 138.179
InChI Key: XHDSWFFUGPJMMN-YEFBJGOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4E,6E)-2,4,6-Nonatrienal-13C2 is an unsaturated aldehyde with a unique structure characterized by three conjugated double bonds and two carbon-13 isotopes at positions 1 and 2

Scientific Research Applications

(2E,4E,6E)-2,4,6-Nonatrienal-13C2 has several scientific research applications:

    Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.

    Biology: Employed in studies of metabolic pathways involving unsaturated aldehydes.

    Medicine: Investigated for its potential role in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various chemical products.

Future Directions

The future directions of research on “(2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienal” could involve exploring its potential uses as a flavouring agent, studying its role as an animal metabolite, and investigating its function as a pheromone . Further studies could also focus on its synthesis and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E,6E)-2,4,6-Nonatrienal-13C2 typically involves the use of labeled precursors to introduce the carbon-13 isotopes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired trienal. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of labeled carbon sources can be costly, so optimization of the synthesis route is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2E,4E,6E)-2,4,6-Nonatrienal-13C2 undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming imines or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or hydrazines in the presence of a catalyst.

Major Products Formed

    Oxidation: (2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienoic acid.

    Reduction: (2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienol.

    Substitution: Various imines or hydrazones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2E,4E,6E)-2,4,6-Nonatrienal-13C2 involves its reactivity as an electrophile due to the presence of the aldehyde group. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The conjugated double bonds also make it susceptible to addition reactions, which can alter its structure and function.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4E,6Z)-nona-2,4,6-trienal
  • (2E,4E,6E)-nona-2,4,6-trienal (without carbon-13 labeling)
  • (2E,4E,6E)-deca-2,4,6-trienal

Uniqueness

The uniqueness of (2E,4E,6E)-2,4,6-Nonatrienal-13C2 lies in its isotopic labeling, which allows for detailed mechanistic studies and tracing of metabolic pathways. This makes it a valuable tool in research applications where understanding the fate of specific carbon atoms is crucial.

Properties

IUPAC Name

(2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3+,6-5+,8-7+/i8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDSWFFUGPJMMN-YEFBJGOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/C=[13CH]/[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,4E,6E)-2,4,6-Nonatrienal-13C2
Reactant of Route 2
(2E,4E,6E)-2,4,6-Nonatrienal-13C2
Reactant of Route 3
(2E,4E,6E)-2,4,6-Nonatrienal-13C2
Reactant of Route 4
(2E,4E,6E)-2,4,6-Nonatrienal-13C2
Reactant of Route 5
Reactant of Route 5
(2E,4E,6E)-2,4,6-Nonatrienal-13C2
Reactant of Route 6
Reactant of Route 6
(2E,4E,6E)-2,4,6-Nonatrienal-13C2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.